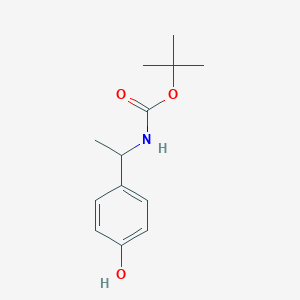

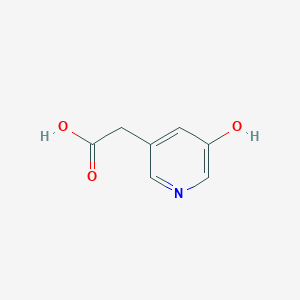

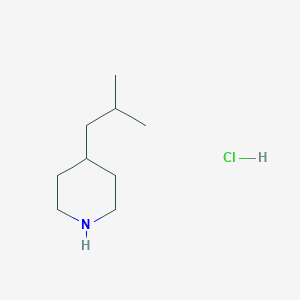

![molecular formula C11H15N5O B1473630 (4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine CAS No. 1034769-58-8](/img/structure/B1473630.png)

(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine

Übersicht

Beschreibung

This compound is a type of pyrazolopyridine, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .

Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

The average weight of this compound is 312.166 and its chemical formula is C11H14BrN5O . It belongs to the class of organic compounds known as pyrazolopyridines .Wissenschaftliche Forschungsanwendungen

-

Biomedical Applications

- Field : Biomedical Research

- Application Summary : 1H-Pyrazolo[3,4-b]pyridines have been used in various biomedical applications due to their structural similarity to the purine bases adenine and guanine . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references (including 2400 patents) up to date .

- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results or Outcomes : The biomedical applications of these compounds are diverse, but the specific results or outcomes were not detailed in the source .

-

Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

- Field : Organic Chemistry

- Application Summary : Comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results or Outcomes : The advantages and drawbacks of each synthetic method were considered, but specific results or outcomes were not detailed in the source .

-

Tropomyosin Receptor Kinases (TRKs) Inhibition

- Field : Medicinal Chemistry

- Application Summary : Pyrazolo[3,4-b]pyridine derivatives have been synthesized for the purpose of inhibiting TRKs, which are associated with the proliferation and differentiation of cells .

- Methods of Application : The synthesis of these derivatives was based on scaffold hopping and computer-aided drug design .

- Results or Outcomes : The specific results or outcomes of this application were not detailed in the source .

-

Pharmaceutical Applications

- Field : Pharmaceutical Research

- Application Summary : 1H-Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines included in more than 5500 references (including nearly 2400 patents) .

- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results or Outcomes : The pharmaceutical applications of these compounds are diverse, but the specific results or outcomes were not detailed in the source .

-

Cancer Research

- Field : Cancer Research

- Application Summary : Pyrazolo[3,4-b]pyridine derivatives have been synthesized for the purpose of inhibiting Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .

- Methods of Application : The synthesis of these derivatives was based on scaffold hopping and computer-aided drug design .

- Results or Outcomes : The specific results or outcomes of this application were not detailed in the source .

-

Pharmaceutical Applications

- Field : Pharmaceutical Research

- Application Summary : 1H-Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines included in more than 5500 references (including nearly 2400 patents) .

- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results or Outcomes : The pharmaceutical applications of these compounds are diverse, but the specific results or outcomes were not detailed in the source .

-

Cancer Research

- Field : Cancer Research

- Application Summary : Pyrazolo[3,4-b]pyridine derivatives have been synthesized for the purpose of inhibiting Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .

- Methods of Application : The synthesis of these derivatives was based on scaffold hopping and computer-aided drug design .

- Results or Outcomes : The specific results or outcomes of this application were not detailed in the source .

Eigenschaften

IUPAC Name |

[4-(1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O/c12-5-8-7-16(3-4-17-8)10-1-2-13-11-9(10)6-14-15-11/h1-2,6,8H,3-5,7,12H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYDQMZVSQURKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C2=C3C=NNC3=NC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20739941 | |

| Record name | 1-[4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine | |

CAS RN |

1034769-58-8 | |

| Record name | 1-[4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S)-2-[(4-fluorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473549.png)

![4-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}phenol](/img/structure/B1473553.png)

![4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1473559.png)

amine](/img/structure/B1473565.png)

![1,4-Diazabicyclo[2.2.2]octane Dihydrobromide](/img/structure/B1473567.png)